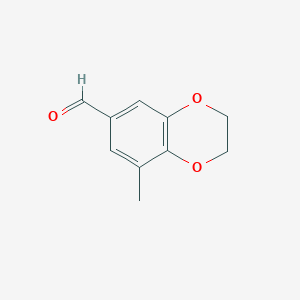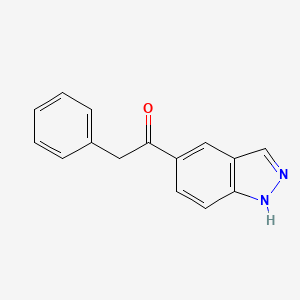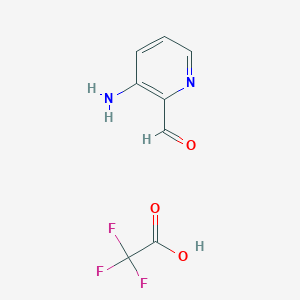
3-aminopicolinaldehyde 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2 It is a derivative of pyridinecarboxaldehyde, where an amino group is attached to the second position of the pyridine ring, and the compound is stabilized as a trifluoroacetate salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate typically involves the reaction of 2-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-aminopicolinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 3-Amino-2-pyridinecarboxylic acid.
Reduction: 3-Amino-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-aminopicolinaldehyde 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow the compound to form covalent or non-covalent interactions with these targets, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and solubility, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the trifluoroacetate moiety.
3-Amino-4-pyridinecarboxaldehyde: The amino group is positioned differently on the pyridine ring.
2-Amino-5-pyridinecarboxaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which imparts distinct chemical and physical properties. This makes it more stable and soluble compared to its non-trifluoroacetate counterparts, enhancing its utility in various research and industrial applications.
特性
分子式 |
C8H7F3N2O3 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC名 |
3-aminopyridine-2-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-5-2-1-3-8-6(5)4-9;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) |
InChIキー |
CRANHMGPFCZXLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-methyl-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B8668755.png)
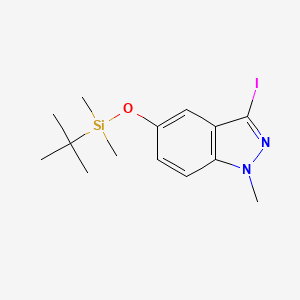
![Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8668763.png)
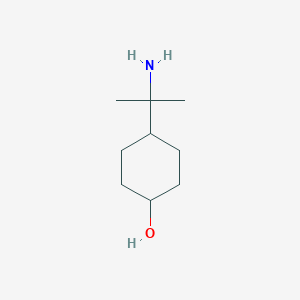
![Ethyl 1-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylate](/img/structure/B8668781.png)
![alpha-[(3-Nitro-2-pyridinylamino)methyl]benzenemethanol](/img/structure/B8668785.png)
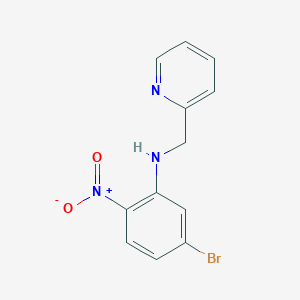
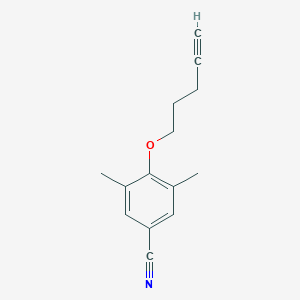
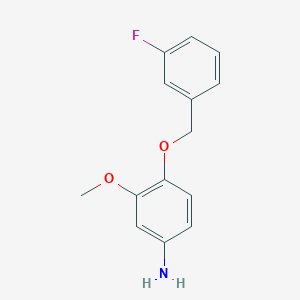
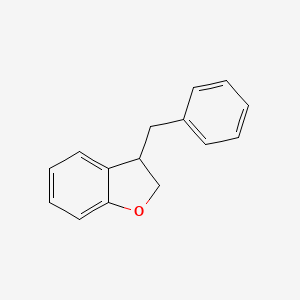
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)
![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)
